2-Amino-6-bromo-4-fluorobenzaldehyde
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Overview
Description
2-Amino-6-bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of benzaldehyde, featuring amino, bromo, and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of aniline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as n-butyllithium and methyl formate .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution reactions yield various substituted benzaldehyde derivatives .
Scientific Research Applications
2-Amino-6-bromo-4-fluorobenzaldehyde is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules and heterocycles.
Biology: In the development of fluorescent probes and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-fluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biological systems. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Amino-4-bromo-6-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
Comparison: 2-Amino-6-bromo-4-fluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups, which provide distinct reactivity compared to its analogs. The combination of bromo and fluoro substituents also enhances its potential for selective reactions and applications in various fields .
Properties
Molecular Formula |
C7H5BrFNO |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
2-amino-6-bromo-4-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2 |
InChI Key |
DKJQIZXQOQOOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)Br)F |
Origin of Product |
United States |
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